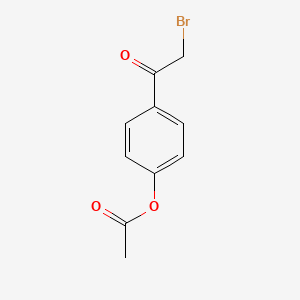

4-(2-溴乙酰)苯基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(2-Bromoacetyl)phenyl acetate is not directly studied in the provided papers. However, related brominated compounds and their synthesis methods are discussed, which can provide insights into the properties and potential synthesis routes for 4-(2-Bromoacetyl)phenyl acetate. For instance, the synthesis of 4-bromo-4'-hydroxybiphenyl involves bromination after esterification to protect the hydroxyl group , which could be analogous to the acetyl protection in 4-(2-Bromoacetyl)phenyl acetate.

Synthesis Analysis

The synthesis of brominated aromatic compounds is well-documented in the provided papers. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized using regioselective bromination , and 4-(2-Bromoacetyl)-3-fluorophenylboronic acid was synthesized from a bromo-fluorobenzonitrile via Grignard reaction and subsequent bromination . These methods suggest that the synthesis of 4-(2-Bromoacetyl)phenyl acetate could potentially involve similar bromination techniques and protective group strategies.

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized by the influence of the bromine atom on the geometry of the molecule. For instance, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is electron-withdrawing, which affects the bond angles around the substituents . This information can be extrapolated to predict that the bromine in 4-(2-Bromoacetyl)phenyl acetate would also have an electron-withdrawing effect, influencing its molecular geometry.

Chemical Reactions Analysis

The reactivity of brominated compounds is highlighted in several papers. For example, an unusual course of thioglycoside activation with bromine led to an unexpected bicyclic product , indicating that bromine can participate in complex reaction pathways. This suggests that 4-(2-Bromoacetyl)phenyl acetate could also undergo unexpected reactions under certain conditions, especially when activated by reagents like bromine.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(2-Bromoacetyl)phenyl acetate are not directly reported, the properties of similar brominated aromatic compounds can provide some insights. The crystallography, vibrational, electronic, and optical analysis of a related compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol, was studied using DFT and TD-DFT methods . These techniques could be applied to 4-(2-Bromoacetyl)phenyl acetate to predict its properties, such as thermodynamic functions and atomic charges.

科学研究应用

抗菌特性

4-(2-溴乙酰)苯基乙酸酯及其衍生物在抗菌研究中显示出有希望的结果。例如,Farag 等人(2008 年)合成了包括 4-(2-溴乙酰)-5-甲基-1-苯基-3-苯甲酰基氨基甲酰-1H-吡唑在内的 N-苯基吡唑衍生物,对致病酵母菌和霉菌表现出显着的抑制作用,可与参考药物媲美或优于参考药物。这表明其作为苯基吡唑体系中潜在的治疗性抗真菌剂的潜力 (Farag 等人,2008)。

在液晶显示器材料中的应用

4-(2-溴乙酰)苯基乙酸酯是液晶显示器材料合成中的关键中间体。郭都(2001 年)研究了 4-溴-4'-羟基联苯的合成,利用苯基乙酸酯的溴化,展示了其在显示技术中的工业意义 (郭都,2001)。

在合成杂环化合物中的作用

Darwish 等人(2014 年)使用 4-(2-溴乙酰)苯基乙酸酯衍生物合成了具有抗菌特性的新型杂环化合物。对这些化合物的抗菌和抗真菌活性进行了评估,结果显示出有希望的结果,表明它们在开发新型抗菌剂中的潜力 (Darwish 等人,2014)。

在分子结构分析中的应用

Fun 等人(2012 年)对 4-溴乙酰-3-苯基悉诺酮的研究(一种与 4-(2-溴乙酰)苯基乙酸酯相关的化合物)通过晶体学提供了对分子结构的见解。他们的工作有助于理解此类分子的相互作用和构型 (Fun 等人,2012)。

抗癌活性

Bera 等人(2021 年)探讨了源自 4-(2-溴乙酰)苯甲腈(与 4-(2-溴乙酰)苯基乙酸酯密切相关)的化合物的抗肿瘤活性。他们的研究证明了对 U937 人单核细胞的潜在抗癌活性,表明其在癌症研究中的相关性 (Bera 等人,2021)。

安全和危害

作用机制

Target of Action

The primary target of 4-(2-Bromoacetyl)phenyl acetate is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonate to prostaglandin H2 (PGH2), a committed step in prostanoid synthesis . It is involved in the constitutive production of prostanoids, particularly in the stomach and platelets .

Mode of Action

It is known that bromoacetyl groups can participate innucleophilic substitution reactions . In these reactions, the bromoacetyl group acts as an electrophile, reacting with nucleophiles present in the target molecule . This can lead to changes in the target molecule’s structure and function .

Biochemical Pathways

It is likely that the compound affects pathways involving its target, prostaglandin g/h synthase 1 . This enzyme is involved in the synthesis of prostanoids, which are bioactive lipids that play roles in various physiological processes, including inflammation, platelet aggregation, and gastric acid secretion .

Pharmacokinetics

Bromoacetyl groups are electrophilic and can react with nucleophiles in the body, potentially affecting the compound’s distribution and metabolism .

Result of Action

Given its target, the compound may influence processes regulated by prostanoids, such as inflammation, platelet aggregation, and gastric acid secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Bromoacetyl)phenyl acetate. For instance, the compound’s reactivity may be influenced by the pH of its environment . Additionally, the presence of nucleophiles in the body can affect the compound’s reactivity and thus its mode of action .

属性

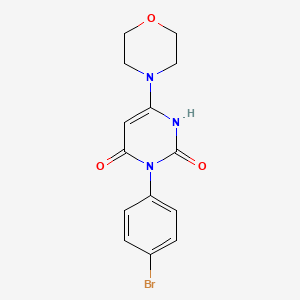

IUPAC Name |

[4-(2-bromoacetyl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-8(3-5-9)10(13)6-11/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCDJZGDCHUTIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromoacetyl)phenyl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B3009629.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)

![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)

![(8-Oxa-2-azaspiro[4.5]decan-3-yl)methanol hydrochloride](/img/structure/B3009636.png)

![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3009641.png)

![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)

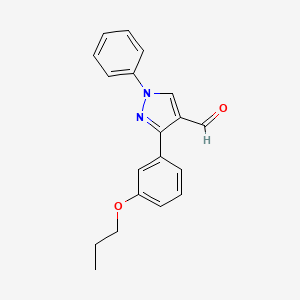

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)

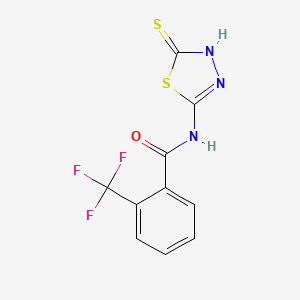

![8-(2-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B3009651.png)

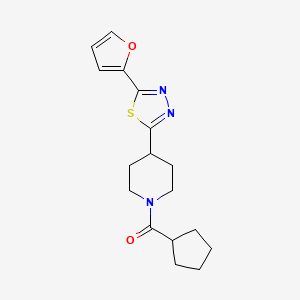

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)